4-tert-Octylphenol Monoethoxylate-13C6 is a synthetic organic compound classified as an alkylphenol ethoxylate. Its chemical formula is , and it is commonly used in various industrial applications due to its surfactant properties. The compound features a tert-octyl group attached to a phenolic ring, which is then modified by the addition of an ethylene oxide unit. The "13C6" designation indicates that the compound contains six carbon atoms that are isotopically labeled with carbon-13, which is often utilized in analytical chemistry for tracing and quantification purposes.
4-t-OPEO-13C6 itself likely doesn't have a specific mechanism of action. However, the original molecule (4-t-OPEO-1) acts as a surfactant by reducing the surface tension of water. This allows for better mixing of oil and water, making them useful in various industrial applications such as detergents, emulsifiers, and wetting agents [].
4-tert-Octylphenol Monoethoxylate-13C6 (4-t-OP-1EO-13C6) is a valuable tool in environmental science research as an internal standard for analyzing environmental samples for the presence of nonylphenol ethoxylates (NPEs). NPEs are a class of widely used nonionic surfactants that have been found to be persistent environmental pollutants with potential endocrine-disrupting effects [, ].
The 13C isotope enrichment in the molecule allows researchers to distinguish the internal standard from the native NPEs present in the sample. This distinction is crucial for accurate quantification of NPEs, as it eliminates any potential interference from matrix effects or other background signals that might overlap with the NPE peaks in the analytical instrument [].
4-t-OP-1EO-13C6 can be used as a tracer in environmental studies to investigate the fate and transport of NPEs in various environmental compartments, such as water, sediment, and soil. By introducing the isotopically labeled 4-t-OP-1EO-13C6 into the environment and monitoring its presence and transformation over time, researchers can gain valuable insights into the environmental behavior of NPEs. This information is crucial for assessing their environmental risks and developing strategies for their remediation [].
These reactions can influence the compound's efficacy as a surfactant and its environmental persistence.
Research indicates that 4-tert-Octylphenol Monoethoxylate-13C6 exhibits endocrine-disrupting properties, similar to other alkylphenols. It can mimic estrogen in biological systems, potentially affecting reproductive health in various organisms. Studies have shown that exposure to alkylphenols can lead to developmental and reproductive toxicity in aquatic species, raising concerns about their environmental impact and bioaccumulation potential .
The synthesis of 4-tert-Octylphenol Monoethoxylate-13C6 typically involves the ethoxylation of 4-tert-octylphenol using ethylene oxide under controlled conditions. The process generally includes:
4-tert-Octylphenol Monoethoxylate-13C6 is primarily used as a nonionic surfactant in various applications:
Studies have focused on the interactions between 4-tert-Octylphenol Monoethoxylate-13C6 and biological systems, particularly regarding its endocrine-disrupting effects. Research has demonstrated that this compound can interact with estrogen receptors, leading to altered hormonal responses in exposed organisms. Additionally, its effects on aquatic life have been documented, showing potential impacts on reproduction and development .
Several compounds share structural similarities with 4-tert-Octylphenol Monoethoxylate-13C6, including:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
4-nonylphenol | 104-40-5 | Another alkylphenol with similar surfactant properties; known for endocrine disruption. |
Triton X-100 | 9002-93-1 | A nonionic surfactant with a polyethylene glycol chain; widely used in biochemical applications. |
4-tert-Octylphenol Diethoxylate | 2315-61-9 | A diethoxylated derivative of 4-tert-octylphenol; exhibits similar properties but with increased hydrophilicity. |
Uniqueness: What sets 4-tert-Octylphenol Monoethoxylate-13C6 apart from these compounds is its specific isotopic labeling (carbon-13), which enhances its utility in analytical chemistry for tracking and quantifying environmental contaminants.
4-tert-Octylphenol Monoethoxylate-13C6 represents a sophisticated isotopically labeled analytical compound with the molecular formula C₁₆H₂₆O₂ and Chemical Abstracts Service number 1173019-48-1 [1] [3] [4]. The compound exhibits a molecular weight of 256.33 grams per mole for the labeled variant, compared to 250.37644 grams per mole for the unlabeled form [3] [4] [6]. The structural architecture comprises a tert-octyl substituted phenolic ring system connected to a single ethylene oxide unit, forming the characteristic monoethoxylate configuration [1] [5].
The isotopic labeling configuration is precisely defined as 1,2,3,4,5,6-¹³C₆, indicating that all six carbon atoms within the benzene ring structure have been replaced with carbon-13 isotopes [1] [3] [5]. This specific labeling pattern results in a mass spectral shift of +6 atomic mass units compared to the naturally occurring compound [3] [30]. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]oxyethanol [1] [5].
Table 1: Molecular Architecture and Isotopic Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₆O₂ | [1] [3] [4] |
CAS Number | 1173019-48-1 | [1] [3] [4] |
Molecular Weight (labeled) | 256.33 g/mol | [3] [6] [7] |
EC Number | 688-169-2 | [1] [2] |
Mass Shift | M+6 | [3] |
Isotopic Labeling Position | ¹³C₆ (benzene ring) | [1] [3] [9] |
Carbon-13 Natural Abundance | 1.06% | [30] [32] |
Isotopic Purity | >95% | [6] [11] |
The carbon-13 isotope possesses distinct nuclear magnetic properties, being nuclear magnetic resonance active with a spin quantum number of 1/2 [30] [32]. This characteristic enables structural confirmation and analytical detection through specialized spectroscopic techniques [30] [32]. The isotopic mass difference of 1.003355 atomic mass units between carbon-12 and carbon-13 provides the fundamental basis for mass spectrometric differentiation [32].
The thermodynamic characteristics of 4-tert-Octylphenol Monoethoxylate-13C6 demonstrate notable stability under standard storage conditions when maintained at -20°C [29]. The compound exists as a solid at room temperature with a predicted boiling point of 351.17°C [5]. Thermal decomposition temperature remains undetermined under standard atmospheric conditions, though the compound exhibits chemical stability when stored according to recommended protocols [29].
The reactivity profile indicates that the compound is not classified as flammable under standard testing conditions [29]. Auto-ignition temperature has not been determined through experimental studies, though flash point data suggests temperatures exceeding 110°C for thermal decomposition initiation [3]. Vapor pressure at 25°C is considered not applicable due to the solid-state nature of the compound at room temperature [29].
Table 2: Thermodynamic Stability Parameters
Parameter | Value/Description | Test Conditions | Reference |
---|---|---|---|
Physical State (25°C) | Solid | Room temperature | [29] |
Boiling Point | 351.17°C (predicted) | Standard atmosphere | [5] |
Thermal Stability | Stable under recommended storage | -20°C storage | [29] |
Chemical Stability | Stable | Recommended storage | [29] |
Flammability Classification | Not flammable | Standard testing | [29] |
Flash Point | >110°C | Open cup method | [3] |
Decomposition Temperature | Not determined | Standard atmosphere | [29] |
Auto-ignition Temperature | Not determined | Open air | [29] |
Chemical reactivity assessment reveals incompatibility with strong oxidizing agents, suggesting potential for oxidation reactions under specific conditions [19] [29]. The compound demonstrates resistance to hydrolysis under neutral pH conditions, contributing to its analytical utility as a stable internal standard [29] [31]. Isotopic effects on chemical reactivity are minimal due to the primary isotope effect being most pronounced for hydrogen-containing bonds rather than carbon-carbon bonds [42] [43].
The solubility profile of 4-tert-Octylphenol Monoethoxylate-13C6 reflects its amphiphilic molecular structure, with substantial solubility in organic solvents and limited aqueous solubility [29] [41]. Methanol and chloroform demonstrate complete dissolution of the compound at room temperature, making these solvents suitable for analytical preparations [29]. Acetone serves as the primary solvent matrix for analytical standards, with commercial preparations available at 10 micrograms per milliliter concentration [3] [41].
The hydrophobic character of the tert-octyl substituent limits water solubility, though the ethoxylate group provides some degree of aqueous compatibility [15] [38]. Benzene and other aromatic solvents are expected to provide excellent solubility due to aromatic-aromatic interactions between the phenolic ring system and solvent molecules [40]. Carbon tetrachloride shows limited solubility characteristics, reflecting the influence of solvent polarity on dissolution behavior [40].
Table 3: Solubility Characteristics in Various Matrices
Solvent System | Solubility | Temperature/Conditions | Reference |
---|---|---|---|
Methanol | Soluble | Room temperature | [29] [41] |
Chloroform | Soluble | Room temperature | [29] |
Acetone | Soluble (10 μg/mL standard) | Analytical standard | [3] [41] |
Water | Limited (hydrophobic character) | 25°C | [15] [38] |
Benzene | Expected soluble | Room temperature | [40] |
Carbon Tetrachloride | Limited solubility | 25°C | [40] |
Organic Solvents (general) | Generally soluble | Variable | [22] [23] |
Solvent selection for analytical applications typically favors methanol or acetone due to their complete dissolution properties and compatibility with chromatographic systems [3] [29] [41]. The refractive index is predicted to be approximately 1.50, consistent with aromatic ether compounds of similar molecular architecture [5]. Density measurements remain undetermined experimentally, though theoretical calculations suggest values consistent with substituted phenolic ethers [29].
The octanol-water partition coefficient for 4-tert-Octylphenol Monoethoxylate-13C6 has not been experimentally determined, though it is expected to exhibit similar partitioning behavior to the unlabeled analog [12] [26]. Comparative data from related nonylphenol ethoxylates suggest log Kow values ranging from 3.59 to 4.24 for monoethoxylated compounds, indicating moderate to high lipophilicity [26]. Oil-water partitioning studies using sunflower oil demonstrate a partition coefficient of 2.0 for octylphenol ethoxylate surfactants below the critical micelle concentration [36] [39].
Environmental persistence characteristics classify this compound as moderately to highly persistent in aquatic and terrestrial environments [15] [16] [38]. Biodegradation rates are slower compared to higher ethoxylated analogs, with aerobic conditions facilitating more rapid transformation than anaerobic environments [15] [38]. The compound demonstrates significant adsorption to organic matter in soil and sediment matrices, limiting mobility in environmental compartments [16] [37].
Table 4: Partition Coefficients and Environmental Fate
Environmental Parameter | Value/Assessment | Compartment | Reference |
---|---|---|---|
Log Kow | Not determined (similar to unlabeled) | Octanol/Water | [12] [26] |
Oil/Water Partition (P) | 2.0 (below CMC) | Sunflower oil/Water | [36] [39] |
Environmental Persistence | Moderate to high | Water/Sediment | [15] [16] [38] |
Biodegradation Rate | Moderate (slower than parent) | Aerobic/Anaerobic | [15] [38] |
Soil Mobility | Limited (organic matter adsorption) | Soil/Groundwater | [16] [37] |
Bioaccumulation Potential | Moderate (lipophilic character) | Biota/Sediment | [15] [38] |
Half-life Surface Water | Several weeks to months | Surface waters | [15] [38] |
Atmospheric Transport | Negligible (low volatility) | Atmosphere | [16] |
Sewage treatment processes achieve only partial removal of octylphenol ethoxylates, with significant accumulation observed in sewage sludge matrices [15] [38]. The primary metabolic degradation product is 4-tert-octylphenol, which demonstrates greater environmental persistence than the parent ethoxylate compound [15] [16]. Bioaccumulation potential is considered moderate due to the lipophilic characteristics imparted by the octyl substituent and phenolic ring system [15] [38].
The synthesis of 4-tert-Octylphenol Monoethoxylate-13C6 requires sophisticated radiolabeling techniques to introduce six carbon-13 isotopes into the aromatic ring structure. The 13C6 designation indicates that all six carbon atoms of the phenolic ring are isotopically enriched with carbon-13, creating a labeled compound suitable for analytical and environmental tracing applications [1] [2].
The production of carbon-13 enriched compounds begins with the separation and enrichment of carbon-13 from natural carbon sources. Gas centrifugation represents the most effective large-scale method for carbon isotope separation, utilizing silicon tetrafluoride (SiF4) as the preferred gaseous precursor [3]. The centrifugal separation process achieves isotope enrichment through differential molecular weight separation under extremely high centrifugal acceleration (exceeding 5×10^6 m/s^2) [4].
Carbon tetrafluoride (CF4) distillation offers an alternative approach for carbon-13 enrichment. This method demonstrates superior safety characteristics compared to traditional carbon monoxide distillation, as CF4 is chemically inert and non-toxic [3]. The separation factor for CF4 isotopologue separation (α(13CF4/12CF4) = 1.0047) provides sufficient selectivity for industrial-scale isotope enrichment [3]. A comprehensive enrichment process requires approximately 17 distillation columns arranged in recovery and enrichment sections to achieve greater than 99 atom percent carbon-13 purity with 90 percent yield [3].
The incorporation of 13C6 labeling into the aromatic ring requires careful synthetic planning to maintain isotopic integrity throughout the synthesis. The ring-labeled structure (1,2,3,4,5,6-13C6) presents unique challenges compared to chain-labeled compounds, as the aromatic carbon framework must be constructed using pre-enriched carbon-13 sources [1] [2].
Ring labeling typically employs building block approaches utilizing 13C-labeled benzene derivatives or aromatic precursors synthesized from enriched carbon sources. The phenolic ring construction may involve Friedel-Crafts alkylation reactions using 13C6-labeled phenol and appropriate alkylating agents [5] [6]. Alternative synthetic strategies include the use of isotopically labeled aromatic intermediates that undergo controlled functionalization to introduce the tert-octyl substituent while preserving the carbon-13 enrichment pattern [7] [8].
The ethoxylation step involves the reaction of 4-tert-octylphenol-13C6 with ethylene oxide under controlled conditions. Base-catalyzed ethoxylation typically employs potassium hydroxide or potassium alkoxide catalysts at temperatures between 120-180°C and pressures of 1-6 atmospheres [9] [10]. The reaction mechanism proceeds through nucleophilic attack of the phenoxide anion on ethylene oxide, forming the ethoxylated product with retention of isotopic labeling in the aromatic ring [11] [12].
Careful control of reaction stoichiometry ensures production of the monoethoxylate product rather than higher ethoxylated species. The reaction typically involves incremental addition of ethylene oxide to the base-activated phenol substrate, with heat removal being critical to prevent thermal runaway conditions [9] [13]. Temperature control maintains reaction selectivity and prevents degradation of the isotopically labeled aromatic ring.
The purification of 4-tert-Octylphenol Monoethoxylate-13C6 requires specialized techniques to achieve the high purity standards necessary for analytical applications. The final product must meet stringent specifications for both chemical purity and isotopic enrichment to function effectively as an analytical standard [1] [14].
High-performance liquid chromatography (HPLC) represents the primary purification method for ethoxylated phenol derivatives. Reverse-phase chromatography using C18 columns provides effective separation based on both hydrophobic interactions and the ethoxylation degree [15] [16]. The separation mechanism exploits differences in retention time between the desired monoethoxylate product and both unreacted starting materials and higher ethoxylated species.
Column chromatography using silica gel or specialized separation media offers an alternative purification approach for larger-scale preparations. The separation strategy typically involves gradient elution systems using polar and non-polar solvent mixtures to achieve selective separation of ethoxylated products [17] [18]. Optimization of mobile phase composition and flow rate parameters ensures complete separation while maintaining product recovery.
Preparative gas chromatography may be employed for final purification steps, particularly for removing volatile impurities and achieving the highest purity levels. The use of high-temperature capillary columns allows separation of ethoxylated products while maintaining thermal stability of the isotopically labeled material [19] [20].
Vacuum distillation provides an effective method for removing low-molecular-weight impurities and unreacted starting materials. The technique operates under reduced pressure to minimize thermal stress on the product while achieving effective separation [21] [22]. Fractional distillation using packed columns or spinning band distillation apparatus enables precise separation of closely related ethoxylated products.
The distillation process requires careful temperature control to prevent thermal decomposition of the ethoxylated product. Operating temperatures typically range from 150-250°C under vacuum conditions (1-10 mmHg), depending on the specific molecular weight and thermal stability of the target compound [9] [23]. The isotopic labeling generally does not significantly affect the physical properties relevant to distillation separation.
Selective solvent extraction exploits differences in solubility between the desired product and impurities. The technique typically employs water-immiscible organic solvents to separate ethoxylated products from water-soluble byproducts such as polyethylene glycols [24]. The choice of extraction solvent depends on the specific impurity profile and the desired selectivity.
Counter-current extraction using specialized apparatus provides enhanced separation efficiency for complex mixtures. The method involves multiple equilibrium stages that achieve high purity through repeated partitioning between immiscible phases [17] [25]. Optimization of phase ratios and extraction conditions ensures maximum product recovery while achieving the required purity specifications.
The establishment of rigorous quality control protocols ensures that 4-tert-Octylphenol Monoethoxylate-13C6 meets analytical standard specifications for both chemical composition and isotopic enrichment. These protocols encompass multiple analytical techniques to verify product identity, purity, and isotopic labeling efficiency [26] [27].
High-resolution mass spectrometry provides the primary method for confirming isotopic labeling and chemical structure. The carbon-13 labeled compound exhibits a characteristic mass shift of +6 mass units compared to the unlabeled analog, reflecting the presence of six 13C atoms in the aromatic ring [1] [2]. Electrospray ionization mass spectrometry (ESI-MS) typically generates [M+H]+ or [M+NH4]+ ions that allow precise molecular weight determination and isotopic pattern analysis.
Tandem mass spectrometry (MS/MS) techniques enable structural confirmation through fragmentation pattern analysis. The characteristic fragmentation of ethoxylated phenols produces diagnostic ions that confirm both the ethoxylation degree and the presence of isotopic labeling [28] [15]. Collision-induced dissociation generates fragment ions that retain the isotopic labeling pattern, providing additional confirmation of product identity.
The isotopic purity assessment requires measurement of the 13C enrichment level in the aromatic ring positions. High-resolution instruments capable of resolving isotopic peaks allow quantitative determination of the 13C content, typically expressed as atom percent excess over natural abundance [29] [30]. Specifications for analytical standards generally require greater than 98 atom percent 13C enrichment in the labeled positions [1] [31].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides detailed structural information and isotopic labeling confirmation. The technique allows direct observation of carbon atoms in their chemical environment, enabling verification of both the molecular structure and the isotopic enrichment pattern [16] [32]. The enhanced signal intensity from 13C-labeled positions compared to natural abundance carbons confirms successful isotopic incorporation.
Proton NMR (1H NMR) spectroscopy complements the structural analysis by providing information about the hydrogen environment and molecular connectivity. Integration of aromatic proton signals relative to aliphatic protons confirms the molecular structure and helps identify potential impurities [28] [33]. Two-dimensional NMR techniques may be employed for complex structural assignments when standard one-dimensional methods are insufficient.
Gas chromatography with flame ionization detection (GC-FID) provides quantitative analysis of chemical purity and impurity profiles. The technique separates ethoxylated products based on volatility and molecular structure, enabling identification of unreacted starting materials, higher ethoxylated species, and thermal degradation products [36] [19]. Method validation includes determination of detection limits, linearity ranges, and precision parameters.
The combination of multiple chromatographic techniques provides comprehensive impurity profiling that ensures product specifications are met. Typical purity requirements for analytical standards specify greater than 98 percent chemical purity with defined limits for specific impurity classes [14] [31]. Documentation of analytical results in certificates of analysis provides traceability and quality assurance for end users.